Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate
Overview
Description
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is an organic compound with the molecular formula C16H12N4O10S2.2Na . It is a mono-constituent substance of organic origin . The compound is a dark reddish-brown powder .
Synthesis Analysis
Azo compounds, such as Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate, are typically prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C16H12N4O10S2.2Na . The IUPAC name for this compound is disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)diazenyl)naphthalene-2,7-disulfonate .Chemical Reactions Analysis
Based on its chemical structure, Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate is incapable of reacting exothermically with combustible materials .Physical And Chemical Properties Analysis
The compound is a dark reddish-brown powder . The melting point of this compound is greater than 350 °C at 976.4hPa . The boiling point is estimated to be 717.34°C . The density of the compound is found to be between 0.4000 g/cm3 and 0.4880 g/cm3 at 32.8oC and 967.3hPa . The water solubility value was found to be 54.45 g/L at 26 °C .Scientific Research Applications
Textile Dyeing
Scientific Field
Application Summary
Mordant Green 17 is used as a dye in the textile industry. It’s particularly useful in natural dyeing processes where dyers want to expand the color spectrum and improve the fastness properties .
Methods of Application
The dye is typically applied to textiles in a bath process, where the textile material is soaked in a solution containing the dye. Bio-mordants, which are biological materials, have become widespread as an alternative to metal salts used in the application processes of natural colorants .
Results or Outcomes
The use of Mordant Green 17 in textile dyeing results in a wide range of color possibilities and improved fastness properties. This makes the dyed material more resistant to washing, light, and perspiration .
Biomedical Research
Scientific Field
Application Summary
Mordant Green 17 is extensively employed as a dye in biomedical investigation, particularly within histological practices aiming to discern intricate cellular architectures .
Methods of Application
In histological practices, the dye is used to stain cellular structures, making them more visible under a microscope. The specific methods of application can vary depending on the type of tissue and the cellular structures being studied .
Results or Outcomes
The use of Mordant Green 17 in biomedical research can enhance the visibility of cellular structures, aiding in the diagnosis and study of various diseases .
Safety And Hazards
properties
IUPAC Name |
disodium;5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O10S2.2Na/c17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21;;/h1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCBBBAQGUBFR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate | |
CAS RN |
3564-28-1 | |
Record name | Disodium 5-amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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